4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
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Overview
Description
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its complex structure, which includes bromine, chlorine, and methyl groups attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.
Scientific Research Applications
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromobenzylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the chlorine atom.
4-(3-chlorobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has a chlorine atom instead of bromine.
4-(3-bromobenzylidene)-2-(2-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has a methyl group instead of chlorine.
Uniqueness
4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12BrClN2O |
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Molecular Weight |
375.6g/mol |
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-chlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12BrClN2O/c1-11-14(10-12-5-4-6-13(18)9-12)17(22)21(20-11)16-8-3-2-7-15(16)19/h2-10H,1H3/b14-10- |
InChI Key |
FVNDFABHXNZDGS-UVTDQMKNSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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